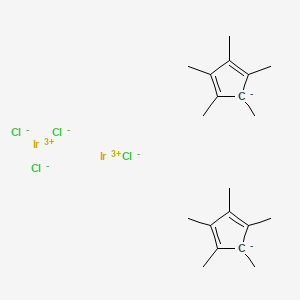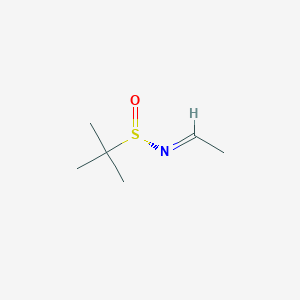
1-(4-Chlorobenzyl)piperidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
- Novel Methods : These include anionic enolate rearrangements, which provide a simple and effective route to structurally diverse piperidine-2,4-dione-type azaheterocycles .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with a chlorobenzyl group attached at the 1-position. The chlorine atom is substituted on the benzyl moiety .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Piperidine-2,4-dione-type Azaheterocycles
Piperidine-2,4-dione, a close relative of 1-(4-Chlorobenzyl)piperidine-2,4-dione, is utilized in synthesizing azaheterocycles. These compounds are prepared in both racemic and enantiopure forms using traditional carbonyl compound transformations and novel anionic enolate rearrangements. Their unique structure and reactivity make them a modern platform for creating functionalized piperidine-type systems with significant synthetic and medicinal potential (Tikhov & Kuznetsov, 2020).
Crystal Structure Analysis
The crystal structure of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, another related compound, has been studied. This research reveals its orthorhombic space group and unit-cell parameters, providing insights into the structural characteristics of similar compounds (Rajnikant et al., 2010).
Aromatase Inhibition
Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been investigated for their selective inhibition of aromatase, an enzyme crucial in steroid synthesis. This research explores derivatives with variable 1-alkyl and 3-alkyl substituents, contributing to the understanding of enzyme inhibition by piperidine-dione compounds (Leung et al., 1987).
One-Pot Synthesis Applications
The one-pot synthesis of Nα-urethane-protected β- and γ-amino acids using piperidine-dione compounds demonstrates their utility in efficient and high-yield chemical synthesis (Cal et al., 2012).
Microlithography in Materials Science
3-Diazopiperi-2,4-diones, which can be derived from similar piperidine-dione compounds, have been used in microlithography for their high quantum yield in the Wolff rearrangement. This application is crucial in the field of materials science (Tattersall et al., 2004).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)8-14-6-5-11(15)7-12(14)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKQUCMVHUFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)






